m-PEG2-Tos: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
m-PEG2-Tos: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of m-PEG2-Tos, a pivotal linker in the development of advanced bioconjugates.
m-PEG2-Tos, or (2-Methoxyethoxy)ethyl Tosylate, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its defined structure and advantageous chemical properties make it a valuable tool for researchers engaged in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of m-PEG2-Tos, including its chemical characteristics, experimental protocols for its synthesis and characterization, and its role in the construction of targeted therapeutics.
Core Chemical Properties of m-PEG2-Tos
m-PEG2-Tos is characterized by a methoxy-terminated diethylene glycol chain functionalized with a tosyl group. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of various molecules. The short, hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈O₅S | [2][3] |
| Molecular Weight | 274.33 g/mol | [2][3] |
| CAS Number | 50586-80-6 | [2][3] |
| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [4] |
| Purity | >95% | [] |
| Solubility | Soluble in DMSO, DMF, and DCM | [6] |
| Storage | Store at -20°C for long-term stability | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of m-PEG2-Tos, as well as its application in the synthesis of ADCs and PROTACs.
Synthesis of m-PEG2-Tos (Tosylation of Diethylene Glycol Monomethyl Ether)
This protocol describes the synthesis of m-PEG2-Tos from diethylene glycol monomethyl ether and tosyl chloride.
Materials:
-
Diethylene glycol monomethyl ether
-
Tosyl chloride (TsCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve diethylene glycol monomethyl ether in pyridine and cool the solution in an ice bath.
-
Slowly add tosyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude m-PEG2-Tos.
Purification of m-PEG2-Tos by Column Chromatography
This protocol outlines the purification of crude m-PEG2-Tos using silica (B1680970) gel column chromatography.
Materials:
-
Crude m-PEG2-Tos
-
Silica gel
-
Hexanes
-
Ethyl acetate (B1210297)
-
Glass column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in hexanes and pack it into a glass column.
-
Dissolve the crude m-PEG2-Tos in a minimal amount of the eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with visualization under a UV lamp.
-
Combine the fractions containing the pure m-PEG2-Tos and remove the solvent under reduced pressure to obtain the purified product.
Characterization of m-PEG2-Tos by ¹H NMR Spectroscopy
This protocol describes the characterization of purified m-PEG2-Tos using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm its structure.
Materials:
-
Purified m-PEG2-Tos
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified m-PEG2-Tos in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using an NMR spectrometer.
-
Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the protons of the methoxy (B1213986) group, the ethylene (B1197577) glycol units, and the tosyl group.
Application in Bioconjugation: Synthesis of ADCs and PROTACs
m-PEG2-Tos is a valuable linker for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature can improve the solubility and pharmacokinetic properties of the final conjugate.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a general workflow for the synthesis of an ADC where a cytotoxic drug is conjugated to an antibody via a linker derived from m-PEG2-Tos.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
General Workflow for PROTAC Synthesis
The diagram below outlines a general workflow for the synthesis of a PROTAC, where a target protein binder and an E3 ligase ligand are connected using a linker derived from m-PEG2-Tos.
Caption: General workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC).
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. jchemlett.com [jchemlett.com]
